2,3-O-Isopropylidene-D-lyxono-1,4-lactone

Beschreibung

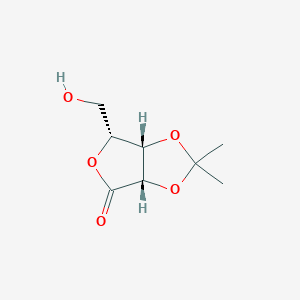

2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3) is a bicyclic lactone derived from D-lyxonic acid, featuring a 1,4-lactone ring and a 2,3-isopropylidene acetal protecting group. Its molecular formula is C₈H₁₂O₅ (MW 188.18 g/mol), and its structure includes four stereogenic centers, conferring chirality critical for synthetic applications . The compound is synthesized via acetalization of D-lyxono-1,4-lactone with acetone under acidic conditions, yielding a crystalline product with a melting point of 99–100°C and optical rotation values ([α]D) ranging from +9.9° to +3.6° (c = 1.6, water) over time due to equilibration .

Key applications include:

- Synthetic intermediate: Used in the preparation of iminosugars (e.g., isoDMDP), glycosides, and C-branched azides via functionalization at C5 or the hydroxyl groups .

- Chiral building block: Exploited in asymmetric synthesis for natural products and pharmaceuticals due to its rigid bicyclic framework .

- Crystallographic studies: Its well-defined crystal structure (space group P2₁2₁2₁) aids in understanding stereochemical outcomes in reactions .

Eigenschaften

IUPAC Name |

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-SRQIZXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

-

Catalyst : Concentrated sulfuric acid (0.1–1.0 eq) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

The reaction proceeds via initial protonation of acetone, followed by nucleophilic attack by the 2-hydroxyl group of D-lyxono-1,4-lactone. Subsequent cyclization forms the six-membered 1,3-dioxolane ring.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Catalyst | 0.5 eq H₂SO₄ | Maximizes rate |

| Substrate Loading | 0.5–1.0 M | Prevents dimerization |

| Reaction Time | 12–18 h | >90% conversion |

Key Advantage : Simplicity and scalability, with no need for inert atmospheres.

Multi-Step Synthesis from 2,3-O-Isopropylidene-L-gulonolactone

An alternative route begins with 2,3-O-Isopropylidene-L-gulonolactone, employing sequential oxidation and reduction steps:

Step 1: Oxidative Cleavage

Step 2: Reductive Cyclization

-

Outcome : Stereoselective formation of the D-lyxono configuration.

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 85–90 | 95 |

| 2 | 70–75 | 92 |

Limitation : Lower overall yield (≈60%) compared to direct acetalization.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acetalization | 85–90 | 98 | Industrial |

| Multi-Step | 60–65 | 92 | Laboratory |

Stereochemical Control

-

Direct method preserves the D-lyxose configuration due to rigid lactone ring.

-

Multi-step route requires careful control during reduction to avoid epimerization.

Reaction Optimization Strategies

Solvent Effects

Acid Alternatives

-

p-Toluenesulfonic acid : Yields comparable to H₂SO₄ with easier workup.

-

Amberlyst-15 : Heterogeneous catalyst enabling continuous flow synthesis.

Spectroscopic Characterization

Critical data for verifying structure:

-

¹H NMR (400 MHz, CDCl₃): δ 4.85 (d, J = 6.8 Hz, H-1), 1.45 (s, isopropylidene CH₃).

-

¹³C NMR : 109.8 ppm (isopropylidene quaternary C), 175.2 ppm (lactone C=O).

Industrial Production Considerations

While laboratory methods use batch reactors, scalable approaches employ:

-

In-line pH monitoring to quench reactions at optimal conversion.

-

Crystallization from ethyl acetate/hexane (3:7) for >99% purity.

Emerging Techniques

Recent advances include:

Analyse Chemischer Reaktionen

Types of Reactions

2,3-O-Isopropylidene-D-lyxono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone typically involves the protection of D-lyxono-1,4-lactone using isopropylidene groups. This modification enhances stability and solubility, facilitating further chemical reactions. For instance, it can be transformed into derivatives such as O-tosylated compounds, which are useful in various synthetic pathways .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of Deoxyfuconojirimycin , a compound with notable biological activities including antiviral properties. The ability to modify this lactone allows chemists to create diverse derivatives that can exhibit different biological activities .

Enzyme Studies

Research has shown that lactonases can catalyze the hydrolysis of D-lyxono-1,4-lactone derivatives. This highlights the compound's role in studying enzyme mechanisms and developing enzymatic applications . By understanding how enzymes interact with lactones like this compound, researchers can design better biocatalysts for industrial applications.

Structural Analysis

The crystal structure of this compound has been analyzed using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into intermolecular interactions and conformational changes that occur during chemical reactions . Understanding these structural aspects is essential for predicting reactivity and stability.

Case Studies

Case Study 1: Synthesis of O-Tosyl Derivatives

A study demonstrated the synthesis of 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone from this compound. The reaction involved tosyl chloride and resulted in a compound with enhanced reactivity for further transformations .

Case Study 2: Hydrolysis by Lactonases

In another research project, lactonases were shown to effectively hydrolyze D-lyxono-1,4-lactone derivatives. This study emphasized the importance of this compound as a substrate for understanding enzyme specificity and efficiency .

Wirkmechanismus

The mechanism of action of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Key Comparisons

Protecting Group Position: this compound vs. 3,5-O-Isopropylidene-D-lyxono-1,4-lactone: The 2,3-acetal group in the former shields C2 and C3 hydroxyls, leaving C5-OH reactive for tosylation or azidation . In contrast, 3,5-acetal protection redirects reactivity to C2 and C4, enabling divergent synthetic pathways .

Enantiomeric Differences: D vs. L-lyxono-1,4-lactones: The D-enantiomer (CAS 56543-10-3) exhibits positive optical rotation, while the L-form (CAS 152006-17-2) shows negative values. This enantiomeric pair is used to study stereoselectivity in glycosidase inhibition .

Biological Substrate Specificity: D-lyxono-1,4-lactone vs.

Biologische Aktivität

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a lactone derivative of D-lyxono acid, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . It features a lactone ring, which is known for its reactivity and ability to undergo hydrolysis and other transformations. The compound's structure can be represented as follows:

Enzymatic Interactions

Research indicates that this compound can interact with various enzymes. A study highlighted its role as a substrate for specific glycosylation reactions, demonstrating significant stereoselectivity under microwave-assisted conditions . The compound was effectively utilized in the synthesis of glycosides, indicating its potential as a building block in carbohydrate chemistry.

Antioxidant Properties

Another area of investigation has focused on the antioxidant properties of this compound. Compounds with lactone structures often exhibit radical scavenging activity due to their ability to donate electrons. In vitro assays have shown that this compound can reduce oxidative stress markers in cell cultures, suggesting a protective effect against cellular damage .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies have indicated that it exhibits inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved .

Synthesis and Application

A notable study involved the synthesis of this compound through the acetalization of D-lyxono-1,4-lactone. This method yielded high purity and good yields, allowing for subsequent biological testing . The compound was then tested for its ability to serve as a glycosyl donor in enzymatic reactions, demonstrating high efficiency and selectivity.

Pharmacological Investigations

In pharmacological studies, the compound was evaluated for its potential therapeutic applications. It showed promise in modulating metabolic pathways related to carbohydrate metabolism. This suggests that it could be beneficial in developing treatments for metabolic disorders.

Research Findings Summary

Q & A

Q. What are the primary synthetic routes for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone, and how are yields optimized?

- Methodological Answer : The compound is synthesized via two main routes:

Bromine Oxidation : D-lyxose is oxidized with bromine to form γ-lactone intermediates, followed by isopropylidene protection. This method confirms stereochemical integrity via X-ray crystallography and IR analysis .

Enolate-Aldehyde Reaction : Reacting an enolate with an aldehyde in the presence of a base (e.g., LDA) and acid catalyst (e.g., TMSOTf) yields the lactone. Acid catalysis facilitates water elimination, with yields up to 82% reported in glycosylation reactions .

- Key Data :

Q. How is the stereochemical configuration of this compound established experimentally?

- Methodological Answer : Stereochemistry is confirmed via:

- X-ray Crystallography : Reveals the 3E conformation of the lactone ring and (S)-configuration at the acetal carbon in derivatives. Intramolecular hydrogen bonds (O–H···O) and intermolecular C–H···O interactions are critical for stability .

- NMR Spectroscopy : Doublets in ¹H NMR (J = 7.8–7.9 Hz) confirm β-glycosidic linkages in derivatives. ¹³C NMR distinguishes anomeric carbons (99–101 ppm) .

- Optical Rotation : Specific rotations ([α]D) are used to validate enantiopurity, e.g., [α]D = -38.7° for benzylidene derivatives .

Q. What role does this compound play as a chiral synthon in carbohydrate chemistry?

- Methodological Answer : The compound serves as a precursor for:

- Iminosugars : Used in α-glucosidase inhibition studies. For example, 5-O-benzhydryl derivatives are intermediates for C-branched iminosugars like isoDMDP, characterized by ¹³C NMR .

- Natural Product Synthesis : Acts as a template for β-hydroxyenduracididines via regioselective benzylidene acetal ring-opening and lactone reduction .

- Glycosylation : Facilitates stereoselective synthesis of trisaccharides (e.g., β-D-Galp-(1→3)-D-Galp) using trichloroacetimidate donors .

Advanced Research Questions

Q. What methodological challenges arise in the regioselective functionalization of this compound?

- Methodological Answer : Key challenges include:

- Regioselective Protection : Competing formation of 5- vs. 6-membered rings during acetalation. For example, benzylidene protection under acidic conditions favors 5-membered acetals but may lead to mixed products without precise stoichiometry .

- Lactone Reactivity : The lactone ring’s rigidity (3E conformation) limits nucleophilic attack at C-1, necessitating borane-based reductions (e.g., diisoamylborane) for ring-opening .

- Stereochemical Drift : Acidic conditions during glycosylation may epimerize chiral centers. TMSOTf catalysis at low temperatures (-20°C) mitigates this .

Q. How do intermolecular interactions in crystalline this compound derivatives influence their reactivity?

- Methodological Answer : Hirshfeld surface analysis and X-ray diffraction reveal:

- Hydrogen Bonding : In non-isopropylidene derivatives, O–H···O bonds stabilize the gt conformation, favoring antiplanar HO-2 orientation. This preorganizes the molecule for nucleophilic reactions at C-5 .

- C–H···O Interactions : In isopropylidene-protected crystals, these weak interactions dominate, reducing solubility but enhancing stability during storage .

- Conformational Effects : The 3E lactone ring conformation sterically hinders axial attack, directing reactivity toward equatorial positions .

Q. How does the solution-phase conformation of this compound compare to its solid-state structure, and what are the implications for catalytic applications?

- Methodological Answer :

- Solution Conformation : NMR studies show a dynamic equilibrium between gt (70%) and tg (30%) rotamers in D₂O, driven by hydrogen bonding. The gt rotamer favors antiplanar H-5/S alignment, critical for enzyme-mediated oxidation .

- Solid-State vs. Solution : X-ray structures fix the gt conformation, while solution-phase flexibility allows adaptation to catalytic pockets (e.g., L-gulono-1,4-lactone oxidases). This duality enables its use in both stoichiometric and catalytic asymmetric synthesis .

- Implications : Solvent polarity modulates reactivity—aprotic solvents stabilize the lactone ring, whereas protic solvents promote ring-opening for downstream functionalization .

Data Contradiction Analysis

Q. How are discrepancies in reported NMR data for this compound derivatives resolved?

- Methodological Answer : Contradictions arise from:

- Solvent Effects : Anomeric carbon shifts vary between CDCl₃ (101.0 ppm) and D₂O (99.4 ppm). Referencing internal standards (e.g., TMS) and controlled solvent conditions are essential .

- Protection Group Artifacts : Benzylidene vs. isopropylidene protection alters electron density, shifting ¹H NMR peaks (e.g., H-1’ at 4.73 ppm in acetylated derivatives vs. 4.72 ppm in benzylated analogs) .

- Dynamic Effects : Rotameric equilibria in solution broaden signals. Low-temperature NMR (-40°C) or isotopic labeling (²H) resolves splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.